1,2,2-Trimethylcyclopentanecarboxylic acid
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Overview
Description
1,2,2-Trimethylcyclopentanecarboxylic acid is a unique organic compound with the molecular formula C9H16O2 and a molecular weight of 156.227 g/mol . This compound is characterized by a cyclopentane ring substituted with three methyl groups and a carboxylic acid group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trimethylcyclopentanecarboxylic acid can be synthesized through the chlorination of camphor in tetrachloromethane, followed by the splitting of the resulting compound with excess potassium hydroxide in the presence of tert-butanol and water . This method is suitable for producing the compound in a laboratory setting.
Industrial Production Methods
There is limited information available on the industrial production methods for this compound. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acid chloride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides or other substituted derivatives.
Scientific Research Applications
1,2,2-Trimethylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2-Trimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Camphoric acid: A dicarboxylic acid with a similar cyclopentane structure.
3-(Anilinocarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid: A derivative with an anilinocarbonyl group.
1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid: A compound with two carboxylic acid groups.
Uniqueness
1,2,2-Trimethylcyclopentanecarboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for research and development in various scientific fields .
Properties
CAS No. |
464-50-6 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,2,2-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-8(2)5-4-6-9(8,3)7(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
RCRXFUAPDZIXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)C(=O)O)C |
Origin of Product |
United States |
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